methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Description
Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 942920-50-5) is a fluorinated heterocyclic compound belonging to the azaindole family. Its structure consists of a pyrrolopyridine core substituted with a fluorine atom at position 3 and a methyl ester group at position 2. This compound is of significant interest in medicinal chemistry due to the pharmacological relevance of azaindoles, which are often used as bioisosteres for indoles in drug design . The fluorine atom enhances metabolic stability and modulates electronic properties, making it a valuable scaffold for developing receptor-targeted therapeutics, such as dopamine D4 receptor antagonists (e.g., L-750,667, a structurally related azaindole derivative) .
Properties
IUPAC Name |
methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-3-11-8-7(5)6(10)4-12-8/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJBWYYLGYWUDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CNC2=NC=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the reaction of 5-hydroxy-7-azaindole with methyl 2,4-difluorobenzoate . The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and other diseases.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells.
Comparison with Similar Compounds
Key Observations :
- Halogen Type : Chlorine (e.g., 6-chloro derivative) increases molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility .
- Dual Halogenation : The 5-fluoro-6-iodo derivative (CAS 1261365-57-4) combines electronegative and bulky substituents, enabling unique interactions in enzyme binding pockets .
Functional Group Modifications
Trifluoromethyl and Formyl Derivatives
Comparison :
- The formyl group (CHO) introduces a reactive site for conjugation or derivatization, useful in prodrug design .
Heterocyclic Analogues: Benzothienopyridines
These compounds replace the pyrrole ring with a benzothiophene system, introducing sulfur and methoxy groups.
Contrast :
- Benzothienopyridines exhibit broader aromatic systems, favoring interactions with planar receptor sites.
- Pyrrolopyridines offer simpler scaffolds with tunable substituents for targeted drug design.
Biological Activity
Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrole ring fused with a pyridine structure, which contributes to its unique biological properties. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.
The biological activity of this compound has been linked to its role as an inhibitor of specific kinases involved in cellular signaling pathways. Notably, it exhibits inhibitory effects on the MPS1 kinase, which plays a crucial role in the spindle assembly checkpoint during cell division. Inhibition of MPS1 can lead to antiproliferative effects in cancer cells.
Inhibition Studies
Research indicates that this compound demonstrates potent inhibition of MPS1 with an IC50 value of approximately 0.025 μM. This level of potency suggests that it could be a valuable tool in cancer therapy, particularly for tumors exhibiting aberrant MPS1 expression .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
| Study | Biological Activity | IC50 Value | Cell Line | Comments |
|---|---|---|---|---|
| Study 1 | MPS1 Inhibition | 0.025 μM | HCT116 | Potent and selective inhibitor |
| Study 2 | Antiproliferative | 0.55 μM | HCT116 | Dose-dependent effects observed |
| Study 3 | Metabolic Stability | 72% | Mouse Liver | Improved stability compared to analogs |
Case Study 1: Anticancer Activity
In a study involving HCT116 human colon cancer cells, this compound was shown to inhibit cell proliferation effectively. The compound's mechanism involved disrupting the normal function of MPS1, leading to cell cycle arrest and apoptosis in cancer cells. This highlights its potential as a therapeutic agent against colorectal cancer.
Case Study 2: Selectivity and Stability
Further investigations into structural modifications revealed that altering substituents on the pyrrole ring can enhance metabolic stability while maintaining potent MPS1 inhibition. For instance, N-methylation improved stability without significantly reducing potency (IC50 = 0.12 μM) compared to the original compound .
Q & A
Q. What are the key considerations in designing an efficient synthetic route for methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate?
A multi-step synthesis approach is typically required, prioritizing regioselectivity and functional group compatibility. For example:
- Step 1 : Condensation reactions to assemble the pyrrolopyridine core, leveraging precursors like ethyl 3-methyl-1H-pyrrole-2-carboxylate (analogous to methods in ).
- Step 2 : Fluorination at the 3-position using fluorinating agents (e.g., Selectfluor®), ensuring minimal side reactions with the ester group.
- Step 3 : Protecting group strategies (e.g., tert-butoxycarbonyl) to prevent undesired interactions during cyclization (as seen in for related pyrazolo-pyridines). Yield optimization often requires temperature-controlled conditions (0–5°C for fluorination) and catalytic systems like Pd/C for deprotection .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Combine spectroscopic and chromatographic techniques:
- 1H/13C NMR : Identify fluorine-induced deshielding in aromatic protons (e.g., δ 7.24–7.57 ppm for fluorinated analogs in ).
- HRMS : Validate molecular weight (C9H7FN2O2; calc. 194.165) and isotopic patterns ().
- HPLC-PDA : Assess purity (>95%) and detect byproducts (e.g., de-esterified derivatives) using C18 columns and acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to evaluate this compound’s activity?
Prioritize target-based assays for kinase inhibition or antiviral activity, given structural similarities to bioactive pyrrolopyridines ():
- Kinase profiling : Screen against FGFR, EGFR, or JAK kinases using fluorescence polarization assays.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, A549) with IC50 determination.
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced target binding?
Systematic modifications include:
- Fluorine positional isomers : Compare 3-fluoro vs. 5-fluoro analogs () to assess steric/electronic effects on kinase binding.
- Ester hydrolysis : Replace the methyl ester with amides (e.g., using General Procedure F1 in ) to improve metabolic stability.
- Core substitution : Introduce cyclopropyl or trifluoromethyl groups at the 1-position (as in ) to modulate lipophilicity (clogP). Use molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets .
Q. What strategies resolve contradictory biological activity data across different assay platforms?
Contradictions often arise from assay conditions (e.g., buffer pH, redox agents). Mitigate via:
- Orthogonal assays : Validate kinase inhibition using both biochemical (TR-FRET) and cellular (Western blot for phosphorylated targets) methods.
- Metabolite profiling : LC-MS/MS to identify degradation products (e.g., ester hydrolysis) that may interfere with activity ( ).
- Redox control : Add antioxidants (e.g., DTT) to assays if the compound is sensitive to thiol-reactive intermediates .
Q. How can researchers improve the aqueous solubility of this compound without compromising target affinity?
- Prodrug design : Convert the ester to a phosphate prodrug (e.g., using phosphoramidite chemistry) for transient solubility enhancement ().
- Co-crystallization : Screen with cyclodextrins or sulfonic acid co-formers (e.g., ’s benzoic acid derivatives) to stabilize amorphous phases.
- PEGylation : Attach polyethylene glycol (PEG) chains to the pyrrolopyridine nitrogen, balancing solubility and membrane permeability .
Q. What advanced analytical methods are critical for stability studies under physiological conditions?
- Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH) to identify degradation pathways.
- LC-QTOF-MS : Characterize degradation products with high mass accuracy (<5 ppm error).
- Solid-state NMR : Monitor crystallinity changes during accelerated stability testing (’s dihedral angle analysis for related compounds) .
Q. How can computational modeling address discrepancies in predicted vs. observed binding modes?
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess protein-ligand dynamics (e.g., FGFR1 kinase in ).
- Free energy perturbation (FEP) : Quantify ΔΔG contributions of fluorine substitutions to binding affinity.
- QM/MM : Hybrid quantum-mechanical/molecular-mechanical calculations to refine electronic interactions (e.g., fluorine’s electrostatic effects) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between 2D vs. 3D cell culture models?
3D models (e.g., spheroids) often show reduced efficacy due to:
- Diffusion barriers : Use fluorescence-labeled analogs (e.g., BODIPY conjugates) to quantify compound penetration ( ).
- Stromal interactions : Co-culture with fibroblasts to mimic tumor microenvironments and assess resistance mechanisms.
- Metabolic profiling : Compare glycolysis/OXPHOS ratios in 2D vs. 3D systems via Seahorse assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
